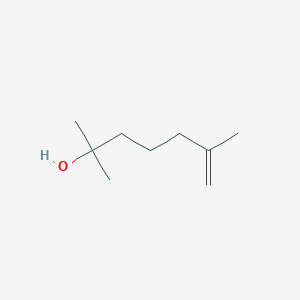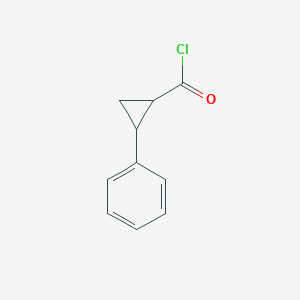
2-Methyl-2-hepten-4-one
Overview
Description
2-Methyl-2-hepten-4-one is a natural product found in Aspalathus linearis with data available.
Scientific Research Applications
1. Flavor Compound Formation in Hazelnuts
2-Methyl-2-hepten-4-one plays a significant role in the flavor profile of hazelnuts. A study found that this compound is present in much higher quantities in roasted hazelnut oil compared to unroasted oil. Thermal treatment significantly increases its concentration, indicating its formation from a precursor during heat treatment (Pfnuer et al., 1999).
2. Atmospheric Chemistry and Environmental Impact
Research has explored the reactions of similar compounds like 6-Methyl-5-hepten-2-one in the atmosphere. It reacts with OH radicals, NO3 radicals, and O3, which is important for understanding its environmental impact and behavior in atmospheric chemistry (Smith et al., 1996).
3. Catalysis and Chemical Reactions
2-Methyl-2-hepten-4-one has been used in studies focusing on chemoselective flow hydrogenation over nano-nickel catalysts. These studies are significant in fine-tuning chemical reactions for industrial applications, particularly in enhancing selectivity for C-C or C-O bond hydrogenation (Zienkiewicz-Machnik et al., 2017).
4. Biotechnology and Synthesis Applications
In biotechnological applications, 2-Methyl-2-hepten-4-one has been used in the continuous process of reducing it to sulcatol using alcohol dehydrogenase. This process demonstrates the potential of using this compound in various synthetic pathways (Röthig et al., 1990).
5. Role in Food Science and Analysis
The compound's significance in food science is evident in its identification as a major volatile component in certain fruits. Its quantification and analysis in fruits like tomatoes are essential for understanding flavor profiles and consumer preferences (Zhou et al., 2021).
properties
CAS RN |
22319-24-0 |
|---|---|
Product Name |
2-Methyl-2-hepten-4-one |
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
2-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
FKMGZMDLSNOJPQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C=C(C)C |
Canonical SMILES |
CCCC(=O)C=C(C)C |
Other CAS RN |
22319-24-0 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B1615860.png)











